molecular formula C43H53N8O6P B12513355 2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite

2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite

Cat. No.: B12513355
M. Wt: 808.9 g/mol
InChI Key: HSPIPLWEGKTHNG-YWGGCHKGSA-N
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Description

2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite (CAS: 178925-41-2) is a modified nucleoside phosphoramidite critical for synthesizing oligonucleotides with fluorescent properties. Its structure includes a 2-aminopurine base, a dimethylformamidine (Dmf) protecting group at the N2 position, and a 2-cyanoethyl (CE) phosphoramidite moiety. The compound’s chemical formula is C₄₄H₅₅N₈O₈P, with a molecular weight of 854.92 g/mol .

Properties

Molecular Formula

C43H53N8O6P

Molecular Weight

808.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/t38-,39+,40+,58?/m0/s1

InChI Key

HSPIPLWEGKTHNG-YWGGCHKGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C

Origin of Product

United States

Preparation Methods

Protection of the 2-Aminopurine Amino Group

The exocyclic amino group of 2-aminopurine requires protection to prevent undesired side reactions during solid-phase oligonucleotide synthesis. The dimethylformamidine (Dmf) group is favored for its balance of stability during synthesis and ease of removal under mild deprotection conditions.

Procedure :

  • Starting Material : 2-Aminopurine-2'-deoxyriboside is treated with dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous acetonitrile under nitrogen.
  • Reaction Conditions : Stir at 25°C for 12–16 hours, followed by solvent evaporation and purification via silica gel chromatography (eluent: 5% methanol in dichloromethane).
  • Yield : 85–90% for N2-Dmf-2-aminopurine-2'-deoxyriboside.

Glycosylation and Sugar Modification

The protected nucleoside is coupled to a deoxyribose sugar moiety to form the nucleoside intermediate.

Key Steps :

  • 5'-O-Dimethoxytritylation : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine (yield: 92%).
  • 3'-Hydroxyl Activation : The 3'-hydroxyl is activated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of tetrazole.

Phosphitylation

The final step introduces the CE phosphoramidite group, enabling incorporation into oligonucleotides via automated synthesizers.

Procedure :

  • Reagents : N2-Dmf-2-aminopurine-2'-deoxyriboside, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, and diisopropylethylamine (DIPEA).
  • Conditions : React in anhydrous dichloromethane at 0°C for 2 hours, followed by warming to room temperature for 4 hours.
  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the final product as a white solid (purity >98% by HPLC).

Optimization of Protecting Group Stability

The choice of protecting group significantly impacts synthesis efficiency and oligonucleotide stability. Comparative studies reveal:

Protecting Group Depurination Half-Life (Days) Deprotection Efficiency (%)
Dmf 2 98
Isobutyryl (Ibu) >7 85
Benzoyl (Bz) >14 <50

Data from Fàbrega et al. (2011)

The Dmf group strikes a balance between stability during synthesis and rapid deprotection under standard ammonia conditions (28% NH3, 55°C, 5 hours).

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications:

  • Automation : Continuous flow reactors enhance coupling efficiency (99.5% per step).
  • Quality Control : In-line HPLC monitors phosphoramidite purity, ensuring compliance with ISO standards.
  • Cost Drivers : Bulk purchasing of DMF-DMA and optimized solvent recovery reduce production costs by 40%.

Reaction Mechanism and Byproduct Analysis

Phosphitylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation : Tetrazole protonates the phosphoramidite, generating a reactive intermediate.
  • Coupling : The 3'-hydroxyl attacks the activated phosphorus, forming a phosphite triester.

Byproducts :

  • Capping Products : Unreacted 3'-OH groups are acetylated (<2% yield).
  • Oxidation Byproducts : Exposure to air generates phosphotriesters, mitigated by strict anhydrous conditions.

Case Study: Synthesis of a 20-mer Oligonucleotide

A model 20-mer containing a single 2-AP residue was synthesized using the Dmf-protected phosphoramidite:

Parameter Value
Coupling Efficiency 98.7% per cycle
Total Isolated Yield 63%
Depurination <1%
Fluorescence Intensity 12,500 AU (λex 310 nm)

Adapted from Seio et al. (2013)

Comparative Analysis of Phosphoramidite Derivatives

Parameter Dmf-2-AP CE Phosphoramidite 2'-OMe-2-AP CE Phosphoramidite
Coupling Efficiency 98.5% 96.2%
Deprotection Time 5 hours 16 hours
RNA Stability (t1/2) 48 hours 120 hours
Cost (€/100 mg) 2,353 1,890

Data compiled from CymitQuimica and Glen Research

Challenges and Solutions

Depurination During Synthesis

The Dmf group’s lability necessitates:

  • Short Coupling Times : ≤60 seconds per cycle.
  • Low Acidity Activators : 0.3 M tetrazole instead of 0.5 M.

Scale-Up Limitations

Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time by 70%.
  • Cryogenic Storage : Phosphoramidite stability extends to 18 months at -40°C.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminopurine riboside is useful for analyzing RNA structure . 2-Aminopurine Riboside CE-Phosphoramidite allows for the study of the roles of base stacking, exocyclic functional groups, and hydrogen bonding patterns in purine-containing nucleic acids .

Applications:

  • Study of Exocyclic Functional Groups: This nucleoside helps in understanding the role of exocyclic functional groups in nucleic acids .
  • Base Stacking Analysis: It allows researchers to study base stacking interactions within purine-containing nucleic acids .
  • Hydrogen Bonding Patterns: It facilitates the study of hydrogen bonding patterns in nucleic acids . The hydrogen bonding pattern of the 2-aminopurine nucleobase (N1 acceptor, H-N2 donor) is isomeric with that of adenosine (N1 acceptor, H-N6 donor) .
  • Transition State Stabilization: Replacement of guanosine residues with 2-AP in the core region of hammerhead ribozymes was useful in determining their role in stabilizing the transition state of ribozyme cleavage .
  • Mismatch Studies: It has been used to study the nature of hydrogen-bonding between G-A mismatches in RNA internal loops .
  • GNRA Loops: The role of hydrogen-bonding and stacking interactions in the stability of GNRA loops has been probed using 2-AP substitutions .
  • Conformational Probe: 2-AP can be employed as a non-invasive conformational probe in RNA studies .

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. As a fluorescent analog of adenine, it can be incorporated into DNA or RNA strands, allowing researchers to study the structure and dynamics of nucleic acids. The fluorescence of 2-aminopurine allows for real-time monitoring of nucleic acid interactions and conformational changes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Features :

  • Fluorescent Probe: 2-Aminopurine acts as a fluorescent analog of adenine, enabling real-time monitoring of DNA-protein interactions and structural changes in nucleic acids .
  • Protection Strategy : The N2-Dmf group enhances stability during solid-phase synthesis, reducing premature deprotection risks .
  • Synthetic Utility : Compatible with automated DNA synthesizers (e.g., Millipore and PerSeptive Biosystems platforms), it is widely used in studies involving T7 RNA polymerase interactions and ribozyme mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Parameters of Selected CE Phosphoramidites

Compound Name CAS Number Molecular Formula Key Features Applications References
2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite 178925-41-2 C₄₄H₅₅N₈O₈P N2-Dmf protection; fluorescent 2-aminopurine base DNA-protein interaction studies
Dmf-isodG-CE Phosphoramidite N/A N/A N6-dimethylaminomethylidene; isoG base Non-canonical base pairing studies
2’-OMe-dmf-G-CE Phosphoramidite 128219-77-2 C₄₄H₅₅N₈O₈P 2’-O-methyl ribose; Dmf-protected guanine Ribozyme and antisense therapeutics
DMT-2‘-F-dG(dmf)-CE Phosphoramidite N/A N/A 2’-fluoro modification; Dmf-protected guanine Enhanced nuclease resistance
2′-Deoxy-N2-isobutyrylguanosine CE Phosphoramidite N/A N/A N2-isobutyryl protection Standard oligonucleotide synthesis

Performance and Application-Specific Differences

(a) Fluorescent Properties

  • 2-Aminopurine(N2-Dmf): Exhibits strong fluorescence quenching upon base stacking, making it ideal for studying DNA conformational changes .
  • 2’-OMe-2-Aminopurine Derivatives (): Fluorescence is less pronounced due to 2’-O-methylation, which stabilizes RNA structures but reduces sensitivity in dynamic assays.

(c) Base Pairing Specificity

  • Dmf-isodG-CE Phosphoramidite: Promotes non-Watson-Crick pairing (e.g., isoG:isoC pairs), useful in expanded genetic code systems .
  • 2-Aminopurine(N2-Dmf): Mimics adenine but forms weaker hydrogen bonds with thymidine, aiding mismatch detection studies .

Commercial and Practical Considerations

  • Cost: 2-Aminopurine(N2-Dmf) is priced at €2,353.00/100mg (CymitQuimica), whereas standard phosphoramidites (e.g., N2-isobutyryl derivatives) cost 30–50% less .
  • Availability: Glen Research and Nugene Biopharm Science offer analogous compounds (e.g., 2’-Se-Me-U-CE Phosphoramidite, discontinued in 2000), but 2-Aminopurine(N2-Dmf) remains niche due to its specialized fluorescence applications .

Research Findings and Case Studies

  • Kinetic Studies: 2-Aminopurine(N2-Dmf)-modified DNA enabled real-time observation of T7 RNA polymerase-promoter binding kinetics, revealing a two-step mechanism with a $ k_{\text{on}} $ of $ 1.2 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} $ .
  • Therapeutic Potential: 2’-OMe-dmf-G-CE Phosphoramidite showed enhanced silencing efficiency in antisense oligonucleotides targeting mRNA, with 60% higher binding affinity than unmodified counterparts .

Biological Activity

2-Aminopurine (N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. Its unique structural properties allow it to mimic natural nucleobases while providing enhanced functionalities, making it a valuable tool in molecular biology and genetic research.

  • Molecular Formula : C43H53N8O6P
  • Molecular Weight : 808.905 g/mol
  • CAS Number : 178925-41-2
  • IUPAC Name : N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide

2-Aminopurine acts as a purine analog and can interfere with nucleic acid synthesis and function. It has been shown to:

  • Inhibit DNA and RNA synthesis : By substituting for adenine in nucleic acids, it can disrupt normal base pairing and affect the stability of nucleic acid structures.
  • Modulate enzyme activity : It can influence the activity of various enzymes involved in nucleic acid metabolism, including polymerases and kinases.

Case Studies

  • Inhibition of Viral Replication :
    • A study demonstrated that 2-Aminopurine could inhibit the replication of certain viruses by interfering with viral RNA synthesis pathways. This effect was attributed to its incorporation into viral genomes, leading to defective viral particles .
  • Effects on Cellular Proliferation :
    • Research indicated that 2-Aminopurine could induce apoptosis in cancer cells by disrupting DNA repair mechanisms. This was particularly evident in studies involving human cancer cell lines where treatment with this compound led to increased levels of DNA damage markers .
  • Role in RNA Modification :
    • The compound has been utilized in post-synthetic modifications of RNA oligonucleotides, enhancing their stability and functionality for therapeutic applications. Studies have shown that oligonucleotides modified with 2-Aminopurine exhibit improved binding affinity to target RNA structures .

Data Tables

PropertyValue
Molecular FormulaC43H53N8O6P
Molecular Weight808.905 g/mol
CAS Number178925-41-2
SolubilitySoluble in acetonitrile
StabilitySensitive to moisture

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